Acetic acid;4,4-difluorodec-5-en-1-ol

Description

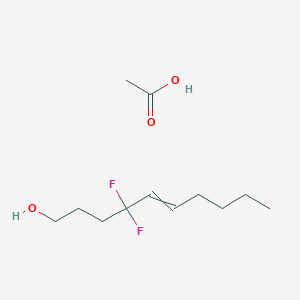

Acetic acid;4,4-difluorodec-5-en-1-ol is a hybrid compound combining acetic acid (CH₃COOH) with 4,4-difluorodec-5-en-1-ol, a fluorinated alcohol featuring a double bond at position 5 and two fluorine atoms at position 3. While acetic acid is widely utilized in food preservation, industrial synthesis, and medical diagnostics (e.g., 4% acetic acid in cervical cancer screening ), the fluorinated alcohol moiety likely expands its applications into pharmaceuticals or specialty chemicals.

Properties

CAS No. |

137648-88-5 |

|---|---|

Molecular Formula |

C12H22F2O3 |

Molecular Weight |

252.30 g/mol |

IUPAC Name |

acetic acid;4,4-difluorodec-5-en-1-ol |

InChI |

InChI=1S/C10H18F2O.C2H4O2/c1-2-3-4-5-7-10(11,12)8-6-9-13;1-2(3)4/h5,7,13H,2-4,6,8-9H2,1H3;1H3,(H,3,4) |

InChI Key |

IGVIMFVCMFWJFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(CCCO)(F)F.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 4,4-difluorodec-5-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a dec-5-en-1-ol derivative, followed by the introduction of the acetic acid group through esterification or other suitable reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Types of Reactions:

Oxidation: Acetic acid; 4,4-difluorodec-5-en-1-ol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium iodide or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium iodide, potassium carbonate, in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated alcohols, alkanes.

Substitution: Halogenated derivatives, depending on the nucleophile used.

Scientific Research Applications

Acetic acid; 4,4-difluorodec-5-en-1-ol finds applications in various scientific fields due to its unique chemical properties:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its role in drug development, particularly in the design of fluorinated compounds with enhanced bioavailability and metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of acetic acid; 4,4-difluorodec-5-en-1-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Glacial Acetic Acid

- Concentration and Purity : Glacial acetic acid is >99% pure, forming crystals at 16.6°C, whereas acetic acid in the target compound is likely esterified or conjugated, reducing its free acidity .

- Reactivity : The fluorinated alcohol in the target compound may act as a leaving group or modify solubility, contrasting with glacial acetic acid’s role as a solvent or reagent in esterification .

- Applications : Glacial acetic acid is used in plastics and pharmaceuticals, while the target compound’s fluorination suggests niche uses in drug delivery or agrochemicals.

Comparison with Acetic Acid Esters (e.g., Methyl Acetate, Ethyl Acetate)

Comparison with Halogenated Acetic Acid Derivatives

- Chlorine vs. Fluorine: Derivatives like (2,4-dichlorophenoxy) acetic acid exhibit herbicidal activity, while fluorine in the target compound may reduce environmental persistence and improve biodegradability .

- Thermal Properties : Fluorine’s strong C-F bonds could elevate thermal stability relative to chlorinated analogues, making the compound suitable for high-temperature processes .

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Groups |

|---|---|---|---|---|

| Acetic acid | 60.05 | 118 | Miscible | Carboxylic acid |

| Glacial acetic acid | 60.05 | 118 | Miscible | Pure CH₃COOH |

| Methyl acetate | 74.08 | 57 | Partially soluble | Ester |

| Acetic acid;4,4-difluorodec-5-en-1-ol | ~250 (estimated) | >200 (estimated) | Low | Fluorinated alcohol, ester |

Research Findings and Industrial Relevance

- Synthesis : The compound may be synthesized via esterification or carbonylation, similar to Monsanto/Cativa processes , but with fluorinated intermediates.

- Efficacy: In medical contexts, fluorinated compounds often exhibit enhanced bioavailability, suggesting parallels with acetic acid’s diagnostic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.